N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a cyclopenta[b]thiophene ring fused with a pyrazole ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction mixture is then cooled and added to ice-cold water, followed by extraction with chloroform and drying over sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which include the fusion of a cyclopenta[b]thiophene ring with a pyrazole ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H14N4OS/c1-8-11(7-16-18(8)2)13(19)17-14-10(6-15)9-4-3-5-12(9)20-14/h7H,3-5H2,1-2H3,(H,17,19) |
InChI Key |
WZCHBQQHJXRFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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